2-Nitro-1-phenylpropane

Description

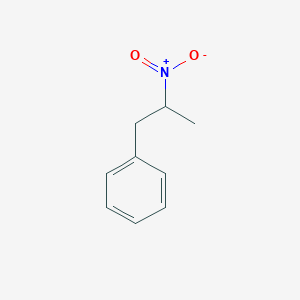

Structure

3D Structure

Properties

IUPAC Name |

2-nitropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBJLKIDAPUHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339857 | |

| Record name | 2-Nitropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17322-34-8 | |

| Record name | 2-Nitro-1-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-phenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitropropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Phenylpropane

The direct nitration of 1-phenylpropane represents a foundational method for synthesizing 2-nitro-1-phenylpropane. This approach employs mixed acids (HNO₃/H₂SO₄) under controlled conditions to achieve selective nitration at the β-position. Key parameters include:

-

Temperature : Maintained between 0–5°C to minimize polynitration byproducts.

-

Acid ratio : A 1:3 molar ratio of nitric to sulfuric acid ensures optimal protonation of the aromatic ring while stabilizing the nitronium ion (NO₂⁺).

-

Reaction time : Limited to 2–4 hours to prevent over-nitration.

Mechanistic Insight :

The electrophilic aromatic substitution proceeds via the nitronium ion, which attacks the para position relative to the propane chain. Steric hindrance from the alkyl group directs nitration predominantly to the β-carbon. Post-reaction neutralization with aqueous NaHCO₃ yields the crude product, which is purified via vacuum distillation (b.p. 267.9°C).

Henry Reaction (Nitroaldol Condensation)

The Henry reaction between benzaldehyde and nitroethane offers a stereoselective route to β-nitro alcohols, which can be dehydrated to form this compound:

Reaction Scheme :

Optimized Conditions :

-

Catalyst : Potassium carbonate (K₂CO₃) in anhydrous methanol.

-

Hydrogenation : Pd/C (5 wt%) under 1 atm H₂, achieving >90% yield.

Advantages :

-

High regioselectivity due to the electron-withdrawing nitro group.

Industrial-Scale Production Methods

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance safety and efficiency:

Process Parameters :

| Parameter | Value |

|---|---|

| Reactor type | Tubular (SS316L) |

| Residence time | 2.5 min |

| Temperature | 5°C |

| Pressure | 1.2 bar |

| Annual capacity | 500 metric tons |

Benefits :

Catalytic Transfer Hydrogenation

A patent-pending method utilizes Rhodium (Rh) catalysts for asymmetric reduction of nitroalkenes:

Procedure :

-

Substrate : 1-Phenyl-2-nitropropene (10 mmol).

-

Catalyst : Rh-(S)-BINAP (0.5 mol%).

-

Hydrogen source : Ammonium formate (3 eq).

-

Solvent : Ethanol/water (9:1 v/v).

Critical Factors :

-

pH maintained at 6.5–7.0 to prevent catalyst deactivation.

-

Substrate purity >99% ensures reproducible stereoselectivity.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Laboratory Yield | Industrial Yield | Scalability |

|---|---|---|---|

| Direct Nitration | 65–70% | 85% | Moderate |

| Henry Reaction | 80–85% | 92% | High |

| Flow Nitration | N/A | 98.5% | Very High |

Key Observations :

-

Flow nitration surpasses batch methods in yield and safety.

-

Catalytic hydrogenation enables enantioselective synthesis but requires high-cost catalysts.

Quality Control and Characterization

Analytical Protocols

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1-phenylpropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-oximino-1-phenylacetone using sodium nitrite under mild conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Sodium nitrite in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: 1-oximino-1-phenylacetone.

Reduction: 2-amino-1-phenylpropane.

Substitution: Depending on the nucleophile, various substituted phenylpropane derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediary Role

2-Nitro-1-phenylpropane serves as an important intermediate in the synthesis of various organic compounds. Its nitro group allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

- Oxidation : The compound can be oxidized to produce 1-oximino-1-phenylacetone using sodium nitrite under mild conditions.

- Reduction : It can be reduced to 2-amino-1-phenylpropane using hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions : The nitro group can participate in nucleophilic substitution reactions, leading to various substituted phenylpropane derivatives.

Biological Applications

Synthesis of Biologically Active Compounds

In biological studies, this compound is utilized for synthesizing compounds with potential medicinal properties. For example, it has been involved in the preparation of enantiopure compounds through biocatalytic processes.

Case Study: Enantioselective Reduction

Research has demonstrated that certain enzymes can reduce this compound to produce optically active products. For instance, a recombinant enzyme from Clostridium sporogenes has been shown to facilitate the enantioselective reduction of nitroalkenes, including this compound, yielding moderate enantiomeric excess (ee) values .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use as a solvent and an intermediate in chemical syntheses.

Table: Industrial Uses of this compound

Safety and Environmental Considerations

While this compound shows promise in various applications, safety data must be considered. Proper handling procedures are essential due to potential hazards associated with nitro compounds, including toxicity and environmental impact.

Mechanism of Action

The mechanism of action of 2-nitro-1-phenylpropane involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions often involve the formation of reactive intermediates, such as nitroso compounds, which can further react to form a variety of products.

Comparison with Similar Compounds

1-Nitro-2-phenylethane (NPE)

Phenyl-2-nitropropene (1-Phenyl-2-nitropropene, CAS 705-60-2)

- Molecular Formula: C₉H₉NO₂ (MW: 163.2 g/mol) .

- Key Differences: Contains a conjugated nitroalkene group (C=C-NO₂), enhancing reactivity in electrophilic additions. Exists as a crystalline solid (vs. oil for this compound) with UV absorption at 225 nm and 304 nm .

2-Nitrocinnamaldehyde (CAS 1466-88-2)

- Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .

- Key Differences :

- Applications : Intermediate in fine chemical synthesis; distinct from nitroalkanes in redox behavior.

Comparative Data Table

Research Findings and Structural Implications

Reactivity :

- The nitro group in this compound increases polarity, making it a useful electrophile in SN2 reactions. In contrast, phenyl-2-nitropropene’s conjugated double bond facilitates nucleophilic additions .

- 2-Nitrocinnamaldehyde’s aldehyde group enables condensation reactions, diverging from nitroalkane behavior .

Biodegradation :

Safety and Handling :

- Nitroalkanes like this compound require precautions against thermal decomposition, while nitroalkenes (e.g., phenyl-2-nitropropene) pose additional risks due to higher reactivity .

Biological Activity

2-Nitro-1-phenylpropane (CAS No. 17322-34-8) is an organic compound with significant biological activity, characterized by its nitro and phenyl functional groups. This compound has drawn attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula: C9H11NO2

- Molecular Weight: 165.19 g/mol

- Physical State: Light yellow crystalline solid

- Boiling Point: Approximately 200 °C

- Melting Point: Variable based on purity

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The nitro group can undergo reduction to form reactive intermediates that generate reactive oxygen species (ROS), which can modulate various cellular pathways and contribute to its antimicrobial and anticancer properties .

- Enzyme Interaction : Research indicates that the compound interacts with specific enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction is crucial for its proposed therapeutic effects .

- Hydrophobic Interactions : The phenyl moiety allows for hydrophobic interactions with proteins, which may enhance binding affinity and influence protein activity.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

Research has indicated potential anticancer properties of this compound, particularly in inducing apoptosis in cancer cells. The generation of ROS may play a role in triggering apoptotic pathways, although further studies are necessary to elucidate the exact mechanisms involved .

Case Studies

Several studies have investigated the biological effects of this compound:

- Hepatotoxicity Studies : Research involving long-term exposure to this compound in animal models has demonstrated hepatotoxic effects, including the development of hepatocellular carcinomas in rats exposed to high concentrations over extended periods . This highlights the need for caution regarding its use and potential toxicity.

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Nitro-1-naphthylpropanediol | C12H13NO4 | Contains a naphthyl group; studied for similar activities |

| 2-Amino-1-phenylpropanediol | C9H13NO | Lacks the nitro group; possesses an amino group instead |

| 2-Nitrophenol | C6H5NO3 | Simple structure; widely used as an industrial chemical |

The comparative analysis shows that while related compounds share structural similarities, the presence of both nitro and hydroxyl groups in this compound contributes to its unique biological properties.

Q & A

Q. How can researchers address conflicting biological activity data for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.